molecular formula C17H17NO B13365378 5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol

5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol

Katalognummer: B13365378
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: NJNRMBJEQZJGPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol is a complex organic compound with a unique structure that combines elements of indene and indole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol typically involves multi-step organic reactions. One common method starts with the preparation of the indene and indole precursors, followed by their cyclization under specific conditions to form the indenoindole core. The final steps involve methylation and hydroxylation to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indenoindole core.

    Substitution: Functional groups on the indenoindole core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indeno[1,2-b]indole: A related compound with a similar core structure but lacking the methyl and hydroxyl groups.

    4b,5,9b,10-tetrahydroindeno[1,2-b]indole: Another similar compound with a different substitution pattern.

Uniqueness

5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H17NO

Molekulargewicht

251.32 g/mol

IUPAC-Name

5,7-dimethyl-9b,10-dihydro-4bH-indeno[1,2-b]indol-6-ol

InChI

InChI=1S/C17H17NO/c1-10-7-8-13-14-9-11-5-3-4-6-12(11)15(14)18(2)16(13)17(10)19/h3-8,14-15,19H,9H2,1-2H3

InChI-Schlüssel

NJNRMBJEQZJGPR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C3CC4=CC=CC=C4C3N2C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.